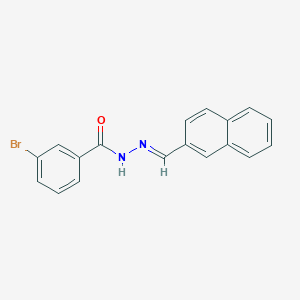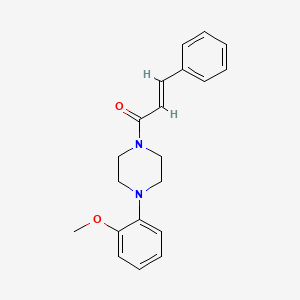
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole, also known as MNPO, is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is synthesized through a straightforward method and has been shown to exhibit promising biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis and Liquid Crystalline Properties : A study highlighted the synthesis of mesogenic materials incorporating the 1,3,4-oxadiazole ring, demonstrating their application in developing nematic and smectic A (SmA) liquid crystalline phases. This work suggests the role of the nitro group and alkoxy terminal chains in influencing liquid crystalline behaviors (H. Abboud, S. J. Lafta, I. H. Tomi, 2017).
Corrosion Inhibition : Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid demonstrated significant efficiency, highlighting its potential as a protective agent in industrial applications (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).
Biological and Chemical Activities
Antimicrobial and Antifungal Properties : A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This underscores the broad spectrum of biological applications of these compounds in developing new therapeutic agents (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).
Anticancer and Chemotherapeutic Agents : The design and synthesis of 1,3,4-oxadiazole derivatives as chemotherapeutic agents have shown promising results in in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. Such compounds have been identified for their potential in cancer therapy due to their cytotoxic and antimicrobial properties (B. Kaya et al., 2017).
Luminescence and Optical Properties
- Luminescence in Metal Chelates : The synthesis of oxadiazole derivatives and their metal chelates with zinc(II) and copper(II) revealed luminescent properties with emission maxima ranging significantly. This aspect could be leveraged in the development of optical materials and sensors (I. E. Mikhailov et al., 2016).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-9-12(5-8-14(10)19(20)21)16-17-15(18-23-16)11-3-6-13(22-2)7-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMASMXIMSMZXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)




![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5504669.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)
![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)